4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide

Beschreibung

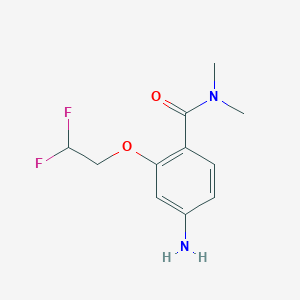

4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide (CAS: 1466071-92-0) is a benzamide derivative characterized by a 2,2-difluoroethoxy substituent at the 2-position and dimethylamino groups on the benzamide nitrogen. Its molecular formula is $ \text{C}{11}\text{H}{13}\text{F}2\text{N}2\text{O}_2 $, with a molecular weight of 255.23 g/mol. The compound is marketed for medicinal applications, particularly in drug discovery, due to its structural versatility . The 2,2-difluoroethoxy group enhances metabolic stability and lipophilicity, while the dimethylamino moiety contributes to basicity and solubility in physiological environments .

Eigenschaften

IUPAC Name |

4-amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-15(2)11(16)8-4-3-7(14)5-9(8)17-6-10(12)13/h3-5,10H,6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKMCVKALHCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide typically involves multiple steps:

Starting Material: The synthesis begins with a suitable benzamide derivative.

Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction.

Introduction of Difluoroethoxy Group: The difluoroethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoroethanol derivative.

Dimethylation: The N,N-dimethyl groups are introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dimethyl groups can influence the compound’s overall lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

(a) N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

(b) N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide

- Structure: Contains a dimethylaminoethoxy group at the 4-position and a methoxy group at the 2-position.

- Key Differences: The 4-position substitution alters spatial orientation, which may affect receptor binding kinetics.

- Applications : Investigated for central nervous system (CNS) targeting due to improved blood-brain barrier penetration .

(c) 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

- Structure: Includes a 2-fluorophenylaminoethylcarboxamide side chain.

- Key Differences : The fluorophenyl group enhances aromatic stacking interactions, while the carboxamide linker increases polarity. This structure may favor kinase inhibition but reduce membrane permeability compared to the target compound’s difluoroethoxy group .

- Applications : Studied in oncology research for kinase inhibition .

Physicochemical and Pharmacokinetic Properties

| Property | 4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide | N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~1.8 | ~1.2 |

| Solubility (aq.) | Moderate (dimethylamino enhances solubility) | High (methoxyethoxy increases hydrophilicity) | Very high (aminoethyl and dimethylamino groups) |

| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate | Low (aminoethyl group prone to hydrolysis) |

| Synthetic Accessibility | Intermediate (difluoroethoxy requires specialized reagents) | Simple (methoxyethoxy is commercially available) | Complex (multiple functional groups require stepwise coupling) |

Table 1: Comparative physicochemical properties inferred from structural features .

Biologische Aktivität

4-Amino-2-(2,2-difluoroethoxy)-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 256.25 g/mol

- IUPAC Name : this compound

The presence of the difluoroethoxy group is significant as it may influence the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Research suggests that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The difluoroethoxy moiety may enhance binding affinity to target proteins by increasing hydrophobic interactions. This structural feature is crucial for the compound's potential as a therapeutic agent.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition profile suggests that this compound could potentially serve as a lead in developing HDAC inhibitors for cancer therapy .

Case Studies and Experimental Data

- In Vitro Studies :

- A study on related compounds demonstrated IC values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

- The introduction of difluoroalkyl groups has been associated with improved metabolic stability and bioavailability in preclinical models.

| Compound | Target Enzyme | IC (μM) | Cell Line Tested |

|---|---|---|---|

| Compound A | HDAC1 | 95.2 | A2780 |

| Compound B | TTK | 53.0 | HepG2 |

- Pharmacokinetic Profiles :

-

Toxicological Assessments :

- Preliminary toxicity assessments indicated that modifications to the benzamide scaffold could reduce cytotoxicity while maintaining efficacy against tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.